2-Methoxyethyl acrylate

Description

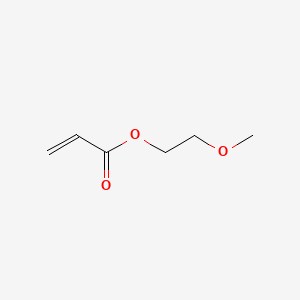

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCUBKYHMMPGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97008-69-0, 32171-39-4, 28628-64-0 | |

| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97008-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol methyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-methoxyethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025554 | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

312.8 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

180 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3121-61-7, 32171-39-4 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515K4I683Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-48.3 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methoxyethyl Acrylate (2-MEA)

This guide provides a comprehensive overview of 2-Methoxyethyl acrylate (2-MEA), a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development. We will delve into its chemical and physical properties, explore its reactivity in polymerization and other chemical transformations, and provide practical, field-proven insights into its synthesis and handling. This document is intended for researchers, scientists, and professionals seeking a deep technical understanding of 2-MEA and its applications.

Introduction: The Versatility of a Functional Acrylate

This compound (MEA) is an ester of acrylic acid and 2-methoxyethanol. Its structure, featuring a vinyl group susceptible to polymerization and a flexible, polar methoxyethyl side chain, imparts a unique combination of properties to its corresponding polymers.[1] Poly(this compound) (PMEA) and its copolymers are known for their enhanced flexibility, water sensitivity, and, most notably, their excellent biocompatibility.[2][3] This has led to their exploration in a wide range of applications, from advanced coatings and adhesives to sophisticated biomedical devices and drug delivery systems.[1][4] Understanding the fundamental chemical properties and reactivity of the 2-MEA monomer is paramount to harnessing its full potential in these innovative applications.

Physicochemical and Spectroscopic Properties of 2-MEA

A thorough understanding of a monomer's physical and spectroscopic characteristics is the foundation for its effective use in synthesis and material design.

Physical Properties

This compound is a clear, colorless liquid with a characteristic sharp, musty odor.[5] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | [5] |

| Melting Point | -44.6 °C (-48.3 °F) | [5] |

| Density | 1.0131 g/mL at 20 °C (68 °F) | [5] |

| Solubility in Water | ≥ 100 mg/mL at 18 °C (64 °F) | [5] |

| Flash Point | 82 °C (180 °F) | [5] |

The relatively high boiling point and low melting point are characteristic of a small ester with a flexible side chain. Its significant solubility in water is a key feature, influencing its polymerization in aqueous media and the hydrophilic nature of the resulting polymers.[6]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 2-MEA.

The ¹H NMR spectrum of 2-MEA provides a clear fingerprint of its structure. The key is to recognize the distinct signals corresponding to the vinyl protons and the protons of the methoxyethyl group.[3][7]

-

Vinyl Protons (CH₂=CH-): These protons typically appear as a complex multiplet system in the region of δ 5.8-6.4 ppm. The geminal, cis, and trans couplings result in a characteristic pattern.

-

Ester Methylene Protons (-O-CH₂-CH₂-): The methylene group adjacent to the ester oxygen is deshielded and appears as a triplet around δ 4.2-4.3 ppm.

-

Ether Methylene Protons (-CH₂-O-CH₃): The methylene group adjacent to the ether oxygen appears as a triplet around δ 3.6-3.7 ppm.

-

Methoxy Protons (-O-CH₃): The methyl group of the methoxy moiety gives a sharp singlet at approximately δ 3.4 ppm.

The integration of these peaks should correspond to a 3:2:2:3 ratio, confirming the proton count in the molecule.

The ¹³C NMR spectrum further confirms the carbon skeleton of 2-MEA.[8]

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 166 ppm.

-

Vinyl Carbons (CH₂=CH-): The two vinyl carbons will have distinct chemical shifts, typically in the range of δ 128-131 ppm.

-

Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the ester oxygen is found around δ 64 ppm.

-

Ether Methylene Carbon (-CH₂-O-): The carbon of the methylene group attached to the ether oxygen appears at approximately δ 70 ppm.

-

Methoxy Carbon (-O-CH₃): The methyl carbon of the methoxy group resonates at about δ 59 ppm.

FTIR spectroscopy is a quick and effective method to identify the key functional groups present in 2-MEA.

-

C=O Stretch (Ester): A strong, sharp absorption band is observed around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C=C Stretch (Vinyl): A medium intensity peak around 1620-1640 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylate.

-

C-O Stretch (Ester and Ether): Strong C-O stretching vibrations are present in the region of 1000-1300 cm⁻¹.

-

=C-H and -C-H Stretches: Vinylic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

Chemical Synthesis of this compound

The most common and industrially viable method for the synthesis of 2-MEA is the esterification or transesterification of acrylic acid or its esters with 2-methoxyethanol.[8][9]

Synthesis via Transesterification

Transesterification of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-methoxyethanol is often preferred due to the milder reaction conditions and avoidance of direct handling of the more corrosive acrylic acid.

Causality in Experimental Choices:

-

Excess of Lower Acrylate: The reaction is an equilibrium process. Using an excess of the more volatile lower acrylate (e.g., methyl acrylate) helps to drive the equilibrium towards the product side.[9]

-

Removal of Byproduct: The continuous removal of the lower alcohol byproduct (e.g., methanol) by distillation is crucial for achieving high yields. This is often accomplished using a fractionating column.[9]

-

Catalyst Selection: Both acid and base catalysts can be employed. Acid catalysts like p-toluenesulfonic acid are common.[9] For more sensitive substrates, milder catalysts such as zinc acetylacetonate can be used.[10]

-

Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), must be added to the reaction mixture.[9][10]

Experimental Protocol: Transesterification Synthesis of 2-MEA

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a distillation column (e.g., Vigreux) connected to a condenser and a receiving flask.

-

Charging the Reactor: To the round-bottom flask, add 2-methoxyethanol (1.0 eq), methyl acrylate (2.0-3.0 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone).

-

Reaction: Heat the mixture to reflux. The lower-boiling azeotrope of methanol and methyl acrylate will begin to distill. Monitor the temperature at the head of the distillation column.

-

Monitoring and Completion: Continue the reaction, collecting the distillate, until the production of methanol ceases, which can be confirmed by the rise in the distillation head temperature. The reaction progress can also be monitored by techniques like Gas Chromatography (GC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Reactivity and Polymerization of 2-MEA

The reactivity of 2-MEA is dominated by its acrylate functionality, which readily participates in a variety of polymerization reactions.

Free-Radical Polymerization

2-MEA can be readily polymerized via free-radical polymerization using thermal or photoinitiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11] This method is robust and widely used, but it offers limited control over the polymer's molecular weight and architecture, typically resulting in polymers with a broad molecular weight distribution (polydispersity index, PDI > 1.5).

-

Preparation: In a Schlenk flask, dissolve 2-MEA and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in a suitable solvent (e.g., toluene, THF, or DMF).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Termination and Isolation: After the desired reaction time or conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Controlled Radical Polymerization (CRP)

To synthesize well-defined PMEA with controlled molecular weights, narrow PDIs (typically < 1.3), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are employed.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including 2-MEA. It involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process.

This protocol is adapted from procedures for similar acrylates.[12]

-

Reagents: In a reaction vessel, combine 2-MEA, a RAFT agent (e.g., dibenzyltrithiocarbonate, DBTTC), a radical initiator (e.g., AIBN), and a solvent (e.g., THF or 1,4-dioxane). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated (e.g., 100:1:0.2).

-

Degassing: Thoroughly degas the mixture using freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it for the specified time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or GC.

-

Isolation and Purification: Once the target conversion is achieved, stop the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a non-solvent (e.g., n-hexane/diethyl ether mixture) and dry it under vacuum.

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[13][14] While specific protocols for 2-MEA are less common in the literature than for its hydroxyethyl analogue, the principles are directly transferable.

Anionic Polymerization

Anionic polymerization of acrylates, including 2-MEA, can produce highly controlled polymers with very narrow PDIs. However, this technique is extremely sensitive to impurities and requires stringent anhydrous and anaerobic conditions.[15][16] The ester group of acrylates can undergo side reactions with the highly nucleophilic carbanionic propagating centers, which can be mitigated by using bulky counterions, low temperatures (-78 °C), and specific additives.[16]

Copolymerization and Reactivity Ratios

2-MEA can be copolymerized with a wide variety of other monomers to tailor the properties of the resulting material. The composition of the copolymer is dictated by the reactivity ratios (r₁ and r₂) of the comonomers.

A study on the RAFT copolymerization of 2-MEA (M₁) with 2-hydroxyethyl acrylate (HEA, M₂) found that both monomers have equal reactivity.[2][17] This implies that the reactivity ratios are approximately r₁ ≈ 1 and r₂ ≈ 1. In such a case, the monomers are incorporated into the polymer chain randomly at a rate proportional to their concentration in the feed, leading to an "ideal" or "azeotropic" random copolymer.[17] This is a significant finding for the synthesis of functional hydrogels where a random distribution of both monomer units is often desirable.

The reactivity of 2-MEA with other common monomers like styrene and methyl methacrylate would need to be determined experimentally for specific polymerization conditions, as these values can be influenced by factors such as the solvent and temperature.[18][19]

Other Chemical Reactions

Besides polymerization, the functional groups in 2-MEA can undergo other chemical transformations.

Hydrolysis of the Ester Group

The ester linkage in 2-MEA is susceptible to hydrolysis under both acidic and basic conditions, yielding acrylic acid and 2-methoxyethanol.[20]

Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for acrylates.[20] The rate of hydrolysis is an important consideration for the long-term stability of materials made from PMEA, especially in applications where they are exposed to aqueous environments with non-neutral pH.

Michael Addition

The electron-deficient double bond in 2-MEA can act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction is typically performed under basic conditions and can be used to functionalize the monomer or to create cross-linked networks.

Poly(this compound): Properties and Applications

The polymer derived from 2-MEA, poly(this compound) (PMEA), is a soft, amorphous polymer with a low glass transition temperature. Its most notable property is its exceptional biocompatibility, particularly its blood compatibility.[2]

Biocompatibility and Hydrogels

PMEA is known for its ability to resist protein adsorption and platelet adhesion, which are critical factors in preventing blood coagulation on foreign surfaces.[2] This property is attributed to the unique structure of water at the polymer-water interface. PMEA can be used to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[4][21] These hydrogels are being extensively investigated for a variety of biomedical applications:

-

Coatings for Medical Devices: To improve the blood compatibility of devices such as catheters and stents.[2]

-

Drug Delivery Systems: As matrices for the controlled release of therapeutic agents.[4]

-

Tissue Engineering: As scaffolds that can support cell growth and tissue regeneration.[4]

Safety and Handling

2-MEA is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and eye irritant and may cause sensitization.[5] It is also combustible. Always consult the Safety Data Sheet (SDS) before handling. Key safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Storing the monomer in a cool, dark place, and ensuring the presence of a polymerization inhibitor.

-

Avoiding contact with strong oxidizing agents, acids, and bases.

Conclusion

This compound is a highly versatile functional monomer with a unique set of properties that make it a valuable building block for advanced polymer materials. Its well-defined chemical and physical characteristics, coupled with its diverse reactivity in polymerization, allow for the synthesis of polymers with tailored properties. The exceptional biocompatibility of PMEA, in particular, has positioned it as a material of great promise for the next generation of biomedical devices and therapeutic systems. A thorough understanding of the principles outlined in this guide will enable researchers and developers to effectively utilize 2-MEA in their pursuit of material innovation.

References

-

Steinhauer, W., Hoogenboom, R., Keul, H., & Moeller, M. (2010). Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. Macromolecules, 43(16), 6659–6667. [Link]

- Ishihara, K., Ueda, T., & Nakabayashi, N. (1990). Preparation of phospholipid polymers and their properties as polymer hydrogel membranes. Polymer Journal, 22(5), 355–360.

- Hoogenboom, R., Schubert, U. S., Van Camp, W., & Du Prez, F. E. (2008). RAFT polymerization of N-vinylpyrrolidone in solution and supercritical carbon dioxide. Journal of Polymer Science Part A: Polymer Chemistry, 46(23), 7825–7837.

- Odian, G. (2004).

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13165, 2-Hydroxyethyl acrylate. Retrieved from [Link]

-

An, Y., Hubbell, J. A., & Tirelli, N. (2011). Aqueous dispersion polymerization of this compound for the synthesis of biocompatible nanoparticles using a hydrophilic RAFT polymer and a redox initiator. Macromolecules, 44(13), 5237–5245. [Link]

-

Unlocking Material Innovation: The Role of this compound. (n.d.). Retrieved from [Link]

-

Rooney, T. R., & Hutchinson, R. A. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. Polymers, 11(3), 499. [Link]

-

Axel Scherer. (2007, August 28). Tutorial on Anionic Polymerization. Caltech. [Link]

-

Determination of the Distribution of Acrylic Comonomers in Free Radicals Polymers. (n.d.). Retrieved from [Link]

- Coca, S., Jasieczek, C. B., Beers, K. L., & Matyjaszewski, K. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417–1424.

-

Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (2014). RSC Advances, 4(92), 50534–50543. [Link]

-

Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(5), 793–873. [Link]

-

Beers, K. L., Boo, S., Gaynor, S. G., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(18), 5772–5776. [Link]

-

Poly(2‐hydroxyethyl acrylate) hydrogels reinforced with graphene oxide. (2017). Polymer Composites, 38(11), 2495-2504. [Link]

-

Highly Tolerant Living/Controlled Anionic Polymerization of Dialkyl Acrylamides Enabled by Zinc Triflate/Phosphine Lewis Pair. (2024). ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18392, this compound. Retrieved from [Link]

- The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate. (2014).

-

Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. (2002). Biomaterials, 23(23), 4533–4542. [Link]

- Preparation method of methoxyethyl acrylate. (2016).

-

Anionic Polymerization. (n.d.). Polymer Research Laboratory, University of Florida. Retrieved from [Link]

-

Fujisawa, S., & Kadoma, Y. (2005). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 6(1), 18–30. [Link]

-

Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. (2011). Macromolecules, 44(13), 5237–5245. [Link]

-

Measurements of monomer reactivity ratios for copolymerization of styrene and methyl methacrylate in carbon dioxide at vapor-liq. (n.d.). Retrieved from [Link]

-

Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. (2015). Journal of the Serbian Chemical Society, 80(10), 1245–1259. [Link]

-

Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. (2021). Polymers, 13(20), 3538. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. [Link]

-

RAFT General Procedures. (n.d.). Boron Molecular. Retrieved from [Link]

-

Acrylates - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

-

What are the reactivity ratios for the copolymerization of styrene (M_1) and methyl methacrylate (M_2). (2023, October 12). Brainly.com. [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021). Industrial & Engineering Chemistry Research, 60(33), 12099–12128. [Link]

-

Polymerization of methyl acrylate in ethyl acetate with 2/AIBN or 2/Mn... (n.d.). ResearchGate. Retrieved from [Link]

-

Homogeneous Reverse Atom Transfer Radical Polymerization Using AIBN as the Initiator. (1997). Macromolecules, 30(18), 5459–5461. [Link]

-

Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. (2023). International Journal of Research and Analytical Reviews, 10(3). [Link]

-

Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

2.9: Radical Polymerization. (2021, September 12). Chemistry LibreTexts. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound(3121-61-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

- 8. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN105330537A - Preparation method of methoxyethyl acrylate - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxyethyl Acrylate (CAS 3121-61-7)

From: The Senior Application Scientist Desk

Section 1: Executive Overview & Core Chemical Identity

This compound (2-MEA), registered under CAS number 3121-61-7, is a specialty functional monomer that has garnered significant attention across high-value industries, most notably in the biomedical and material science sectors.[1] It is a clear, colorless liquid characterized by a sharp, musty odor.[2][3] The molecule's structure, featuring both a reactive acrylate group and a hydrophilic methoxyethyl side chain, imparts a unique combination of properties to its resultant polymers. This guide provides a comprehensive technical overview of 2-MEA, focusing on its chemical properties, polymerization behavior, the unique characteristics of its polymer—poly(this compound) (PMEA)—and its applications, with a particular emphasis on the biomedical field. We will delve into the causality behind its utility, from its synthesis to its role in creating advanced, biocompatible materials.

1.1 Chemical and Physical Properties

A foundational understanding of 2-MEA begins with its fundamental physicochemical properties, which dictate its handling, reactivity, and application scope.

| Property | Value | Source |

| CAS Number | 3121-61-7 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2][4] |

| IUPAC Name | 2-methoxyethyl prop-2-enoate | [2] |

| Synonyms | Methoxyethyl acrylate, Ethylene glycol monomethyl ether acrylate | [2][5] |

| Appearance | Clear colorless liquid with a sharp musty odor | [2][4][5] |

| Density | 1.012 - 1.013 g/mL at 25 °C | [2][5] |

| Boiling Point | 56 °C at 12 mmHg; ~156 °C at 760 mmHg | [2][4][5] |

| Melting Point | -30 °C to -48.3 °F | [2][4][5] |

| Flash Point | 60 °C to 180 °F (closed cup) | [2][4][6] |

| Water Solubility | Soluble (≥100 mg/mL) | [2][4][5] |

| Refractive Index (n20/D) | ~1.427 | [5] |

Section 2: Synthesis and Polymerization Pathways

The utility of 2-MEA is intrinsically linked to its ability to be polymerized into materials with tailored properties. Understanding its synthesis and, more critically, its polymerization mechanisms is key for any researcher in this field.

2.1 Synthesis of 2-MEA Monomer

2-MEA is typically synthesized via standard esterification or transesterification reactions.

-

Direct Esterification: This common industrial method involves the reaction of acrylic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction is typically heated under reflux to drive the formation of the ester and remove water as a byproduct.[7]

-

Transesterification: An alternative route involves the reaction of an alkyl acrylate (e.g., methyl acrylate) with 2-methoxyethanol.[7][8] This equilibrium-driven reaction is often catalyzed by a titanate or a sodium/potassium methoxide catalyst system, where a lower-boiling alcohol (e.g., methanol) is removed to shift the equilibrium towards the desired 2-MEA product.[8]

2.2 Polymerization of 2-MEA

2-MEA readily undergoes radical polymerization to form poly(this compound) (PMEA).[7] For advanced applications, particularly in the biomedical field, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. This necessitates the use of controlled or "living" radical polymerization (CRP) techniques.

RAFT polymerization is a highly versatile CRP method that allows for the synthesis of well-defined PMEA-based polymers.[9][10][11] The mechanism allows for the creation of block copolymers, enabling the combination of PMEA's unique properties with those of other polymers.[12] This technique is particularly valuable for creating amphiphilic block copolymers that can self-assemble into nanoparticles or other complex architectures in aqueous environments.[9]

A significant advancement in the use of 2-MEA is its polymerization via RAFT-mediated aqueous dispersion. In this process, the monomer (2-MEA) and a hydrophilic macromolecular chain transfer agent (Macro-CTA) are initially soluble in water. As polymerization proceeds, the growing PMEA block becomes insoluble, leading to in-situ self-assembly and the formation of sterically stabilized, biocompatible nanoparticles.[9][13]

Workflow: RAFT Aqueous Dispersion Polymerization of 2-MEA

Caption: Workflow for RAFT Aqueous Dispersion Polymerization of 2-MEA.

Detailed Protocol (Adapted from Liu et al., Macromolecules, 2011)[9]:

-

Macro-CTA Synthesis: A hydrophilic Macro-CTA, such as poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), is first synthesized via a separate RAFT polymerization.[9][13]

-

Reaction Setup: In a typical experiment, the PPEGMA Macro-CTA (e.g., 0.107 g, 0.0096 mmol) and 2-MEA monomer (e.g., 0.50 g, 3.83 mmol) are dissolved in 5 mL of deionized water in a reaction flask.[9]

-

Deoxygenation: The solution is thoroughly degassed by bubbling with nitrogen for at least 40 minutes while submerged in an ice bath.[9]

-

Initiation: The flask is then transferred to a preheated oil bath (e.g., 30-40°C). After temperature stabilization, degassed solutions of a redox initiator pair, such as potassium persulfate (KPS) and sodium ascorbate (NaAs), are injected to begin the polymerization.[9]

-

Polymerization: The reaction proceeds under a nitrogen atmosphere. The initially clear solution becomes bluish or opalescent as nanoparticles form.[9]

-

Quenching and Analysis: Aliquots can be withdrawn at intervals and quenched with an inhibitor (e.g., hydroquinone) to monitor kinetics. The final reaction is quenched by cooling and exposure to air. Monomer conversion is determined by ¹H NMR, while molecular weight and particle size are analyzed by Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS), respectively.[9]

Section 3: The Unique Properties and Biomedical Applications of PMEA

The polymer derived from 2-MEA, PMEA, is not merely a standard polymer but a high-performance biomaterial. Its significance in drug development and medical device technology stems from a unique combination of biocompatibility, thermoresponsiveness, and tailored mechanical properties.

3.1 Exceptional Biocompatibility and Antithrombogenicity

PMEA is renowned for its excellent blood compatibility, a property that makes it a material of choice for devices in direct contact with blood.[10] It is, in fact, a US Food and Drug Administration (FDA)-approved biocompatible polymer for specific applications like coatings on artificial lungs and catheters.[10][14]

The mechanism behind this biocompatibility is a subject of intensive research. It is widely attributed to the unique hydration state of the PMEA surface. The polymer chains interact with water to form a layer of "intermediate water," which is distinct from free water or tightly bound "non-freezing" water.[10][14] This specific water structure is believed to be critical in suppressing protein adsorption (e.g., fibrinogen) and minimizing platelet adhesion, thereby preventing the activation of the coagulation cascade and thrombus formation.[10] This allows PMEA surfaces to mimic the non-fouling nature of native blood vessels.[14]

3.2 Thermoresponsive Behavior (LCST Properties)

Polymers of 2-MEA and its copolymers can exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[12][15] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating. This transition is reversible.

The LCST can be precisely tuned by copolymerizing 2-MEA with other monomers. For instance, copolymerizing 2-MEA with the more hydrophilic 2-hydroxyethyl acrylate (HEA) increases the cloud point temperature.[12][16] This tunability is highly desirable for creating "smart" materials that respond to temperature changes, a key feature for applications like triggered drug delivery and cell sheet engineering.[12][17]

Caption: Relationship between 2-MEA, PMEA properties, and key applications.

3.3 Applications in Drug Development and Regenerative Medicine

The unique properties of PMEA translate into a wide range of advanced applications:

-

Drug Delivery Systems: Hydrogels formulated from 2-MEA and its copolymers can serve as depots for therapeutic agents.[1][18] The tunable LCST allows for the creation of smart hydrogels that can release a drug payload in response to a local temperature increase (e.g., at a site of inflammation or through external heating).[19][20]

-

Coatings for Medical Implants: PMEA is used to coat blood-contacting devices to improve their biocompatibility and reduce the risk of thrombosis.[10] This enhances device longevity and patient safety.

-

Tissue Engineering Scaffolds: PMEA-based hydrogels provide a biocompatible, highly hydrated 3D environment similar to the native extracellular matrix, which is conducive to cell adhesion, proliferation, and differentiation.[14][21][22] They can be engineered to have appropriate mechanical properties and porosity for regenerating tissues.[20][22]

-

Flexible Films and Adhesives: In a broader context, polymers containing 2-MEA exhibit excellent flexibility at low temperatures, water resistance, and adhesion, making them useful in flexible coatings and medical-grade adhesives.[1][3][5]

Section 4: Safety, Handling, and Toxicology

As a reactive monomer, this compound requires strict adherence to safety protocols. It is classified as hazardous, and all handling should be performed with appropriate engineering controls and personal protective equipment.

4.1 GHS Hazard Identification

2-MEA presents multiple hazards that must be managed carefully.[2]

| Hazard Class | GHS Hazard Statement |

| Flammability | H226: Flammable liquid and vapor[2][23][24] |

| Acute Toxicity | H302: Harmful if swallowed[2][23][24] H311 + H331: Toxic in contact with skin or if inhaled[6][23] |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage[2][23][24] |

| Sensitization | H317: May cause an allergic skin reaction[2][23][24] |

| Mutagenicity | H341: Suspected of causing genetic defects[2][23][24] |

| Reproductive Toxicity | H360FD: May damage fertility; May damage the unborn child[2][24] |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[23] |

4.2 Handling and Storage

-

Ventilation: Work only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[23][24][25]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[23][24][25]

-

Storage: Store in a cool, dry, well-ventilated place.[24][25] Keep the container tightly closed and protected from light and heat, as these can initiate polymerization.[5][25] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5][24] The monomer is typically supplied with an inhibitor like MEHQ to prevent premature polymerization.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber), flame-retardant antistatic protective clothing, and chemical safety goggles/face shield.[23][25]

4.3 First Aid Measures

Immediate and thorough action is required in case of exposure.

-

Inhalation: IMMEDIATELY leave the contaminated area and move to fresh air. Call a physician immediately. If breathing stops, provide artificial respiration.[2][4][23]

-

Skin Contact: IMMEDIATELY take off all contaminated clothing. Flood the affected skin with large amounts of water, then gently wash with soap and water. Seek immediate medical attention.[2][4][25]

-

Eye Contact: IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][23][25]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][23][25]

4.4 Spill and Disposal

-

Small Spills: Isolate the spill area. Use absorbent paper or mineral-based absorbents (e.g., clay, sand) to pick up the liquid.[2][4] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23] Avoid release to the environment.[23][25]

Section 5: References

-

This compound | C6H10O3 | CID 18392. (n.d.). PubChem. Retrieved from [Link]

-

China this compound Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]

-

Liu, G., Qiu, Q., Shen, W., & An, Z. (2011). Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237–5245. Retrieved from [Link]

-

Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties. (n.d.). Macromolecules, ACS Publications. Retrieved from [Link]

-

Copolymerization of 2-Hydroxyethyl Acrylate and this compound via RAFT: Kinetics and Thermoresponsive Properties | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous Dispersion Polymerization of this compound for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. (n.d.). Macromolecules, ACS Publications. Retrieved from [Link]

-

Smart poly(2-hydroxyethyl methacrylate/itaconic acid) hydrogels for biomedical application | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of thermosensitive copolymers of poly(this compound-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. (n.d.). Polymer Chemistry, RSC Publishing. Retrieved from [Link]

-

Unlocking Material Innovation: The Role of this compound. (n.d.). Retrieved from [Link]

-

Specialty Tough Hydrogels and their Biomedical Applications. (n.d.). PMC, PubMed Central, NIH. Retrieved from [Link]

-

Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. (2021). MDPI. Retrieved from [Link]

-

Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

Development of thermosensitive copolymers of poly(this compound-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark. Retrieved from [Link]

-

Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. (2021). PMC, NIH. Retrieved from [Link]

-

Thermoresponsive poly(oligo ethylene glycol acrylates). (n.d.). Kinam Park. Retrieved from [Link]

-

Poly(this compound) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation. (2022). MDPI. Retrieved from [Link]

-

The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate. (n.d.). Google Patents. Retrieved from

-

Polymerization and characterization of 2-Hydroxyethyl acrylate. (n.d.). OpenMETU. Retrieved from [Link]

-

(PDF) Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. (2019). ResearchGate. Retrieved from [Link]

-

Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. (2021). PMC, NIH. Retrieved from [Link]

-

Thermoset poly(this compound)-based polyurethane synthesized by RAFT polymerization and polyaddition | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3121-61-7 [m.chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound | 3121-61-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Buy this compound | 32171-39-4 [smolecule.com]

- 8. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]

- 9. shimadzu.com.cn [shimadzu.com.cn]

- 10. This compound | 32171-39-4 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Poly(this compound) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of thermosensitive copolymers of poly(this compound-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. polysciences.com [polysciences.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.nl [fishersci.nl]

- 25. chemicalbook.com [chemicalbook.com]

Navigating the Nomenclature of a Versatile Monomer: A Technical Guide to 2-Methoxyethyl Acrylate and Its Synonyms

Introduction: The Significance of Precise Chemical Identification

In the landscape of polymer science and materials research, precision in language is as critical as precision in the laboratory. The monomers selected as building blocks dictate the final properties of a polymer, and the ability to reliably identify these precursors across the scientific literature and commercial markets is paramount. 2-Methoxyethyl acrylate (MEA) is a prime example of a versatile monomer whose various names can present a challenge to researchers and developers. This guide provides an in-depth exploration of the synonyms and nomenclature of this compound, offering clarity and context to facilitate seamless research and development.

This compound is a highly reactive acrylate monomer valued for the properties it imparts to polymers, including enhanced flexibility, hydrophilicity, and chemical resistance.[1][2] These characteristics make it a crucial component in a wide array of applications, from flexible coatings and adhesives to advanced biomedical polymers and 3D printing resins.[1][2] Understanding its various identifiers is the first step toward harnessing its full potential.

The Chemical Identity of this compound

At its core, the molecule consists of an acrylate group ester-linked to a 2-methoxyethanol moiety. This structure is key to its reactivity and the functionality it brings to polymers.

Caption: Chemical structure of this compound.

A Comprehensive Reference to Synonyms and Identifiers

The multiplicity of names for this compound arises from different naming conventions (IUPAC, common names), historical usage, and branding by manufacturers. The following table provides a consolidated reference for the various identifiers for this monomer.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 2-methoxyethyl prop-2-enoate | [3][4][5] |

| CAS Number | 3121-61-7 | [1][3][4][6][7][8] |

| Common Synonyms | This compound | [3][4][7][8] |

| Methoxyethyl acrylate | [4][5][8] | |

| Acrylic Acid 2-Methoxyethyl Ester | [1][6] | |

| Ethylene Glycol Monomethyl Ether Acrylate | [1][4][8] | |

| Methyl Cellosolve Acrylate | [3][4] | |

| 2-Propenoic acid, 2-methoxyethyl ester | [3][4] | |

| Glycol monomethyl ether acrylate | [3][4] | |

| 2-methoxy-ethanoacrylate | [3][9] | |

| 2-MEA or MEA | [1][10] | |

| 2-MTA | [8][11] | |

| Trade Names | Sipomer MCA | [3][4] |

| Ageflex MEA | [4] | |

| EINECS Number | 221-499-3 | [3][4][7] |

| Molecular Formula | C6H10O3 | [3][4][7][8] |

Contextual Usage of Synonyms in Scientific Literature

The choice of synonym often depends on the context of the research or the industry.

-

Academic and Formal Publications: The IUPAC name , "2-methoxyethyl prop-2-enoate," is most appropriate for formal scientific publications to ensure unambiguous identification.[3][4][5]

-

Chemical Databases and Suppliers: The CAS number , 3121-61-7, is the most reliable identifier when searching chemical databases or ordering from suppliers.[1][3][4][6][7][8]

-

Industrial and Commercial Contexts: Trade names like Sipomer MCA and Ageflex MEA are used in commercial settings.[3][4] The abbreviation 2-MTA is also used in the coatings and plastics industries.[8][11][12]

-

Historical and Common Usage: Terms like "Methyl Cellosolve Acrylate" are older, common names that may appear in earlier literature. "Cellosolve" is a trade name for a family of glycol ethers, and its use in this context highlights the origin of the methoxyethanol portion of the molecule.

Experimental Workflow: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of acrylic acid with 2-methoxyethanol. This process typically requires an acid catalyst and the removal of water to drive the reaction to completion.

Caption: A typical laboratory synthesis workflow for this compound.

Conclusion: A Call for Clarity

The variety of synonyms for this compound underscores the importance of a thorough understanding of chemical nomenclature. For researchers, scientists, and drug development professionals, using precise identifiers like the CAS number (3121-61-7) and the IUPAC name (2-methoxyethyl prop-2-enoate) is crucial for accurate literature searches, unambiguous communication, and reliable procurement of materials. This guide serves as a comprehensive reference to navigate the nomenclature of this versatile monomer, thereby supporting innovation and integrity in scientific research.

References

-

PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxyethyl methacrylate. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Material Innovation: The Role of this compound. Retrieved January 3, 2026, from [Link]

-

Hazardous Chemical Information System (HCIS). (n.d.). Details. Retrieved January 3, 2026, from [Link]

-

LookChem. (n.d.). This compound suppliers USA. Retrieved January 3, 2026, from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Functional Polymer Building Blocks. Retrieved January 3, 2026, from [Link]

-

Kowa American Corporation. (n.d.). This compound (MTA). Retrieved January 3, 2026, from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fi [fishersci.fi]

- 6. This compound | 3121-61-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 3121-61-7 [chemicalbook.com]

- 9. This compound suppliers USA [americanchemicalsuppliers.com]

- 10. Details [hcis.safeworkaustralia.gov.au]

- 11. sfdchem.com [sfdchem.com]

- 12. ulprospector.com [ulprospector.com]

Health and safety considerations for 2-Methoxyethyl acrylate

An In-depth Technical Guide to the Health and Safety of 2-Methoxyethyl Acrylate

Introduction and Strategic Hazard Profile

This compound (MEA), CAS No. 3121-61-7, is a reactive monomer utilized in the synthesis of polymers and copolymers for specialized applications in research and development.[1][2] Despite its utility, MEA presents a significant and complex hazard profile that demands a comprehensive understanding and rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing risk and implementing effective control measures when handling this chemical.

The primary directive when working with MEA is to recognize its multifaceted hazardous nature. It is not a substance to be handled with standard laboratory precautions alone; it requires specific, heightened safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a stark overview of its dangers, classifying it as a flammable liquid that is toxic if inhaled or in contact with skin, harmful if swallowed, and capable of causing severe skin burns and serious eye damage.[3][4] Furthermore, MEA is a skin sensitizer, is suspected of causing genetic defects, and may damage fertility or the unborn child.[3][5]

This profile necessitates a proactive safety culture, moving beyond mere compliance to a deep-seated understanding of the causality behind each safety recommendation.

Toxicological Landscape: Understanding the Health Risks

The toxicity of this compound is both acute and chronic, affecting multiple organ systems. A foundational understanding of these risks is critical for appreciating the necessity of the control measures outlined later in this guide. Systemic toxicity is likely driven by its metabolite, 2-methoxyethanol, which is known for its adverse effects.

Acute Toxicity

Immediate and short-term exposure to MEA can lead to severe health consequences.

-

Oral: MEA is harmful if swallowed, with a reported oral LD50 in rats of 404 mg/kg.[1] Ingestion can cause severe burns to the mouth and throat, with a risk of gastrointestinal perforation.[1]

-

Dermal: The substance is classified as toxic in contact with skin.[4] It can be absorbed through the skin, and prolonged contact may lead to systemic effects.[6] Critically, it causes severe skin burns and corrosion.[3][5]

-

Inhalation: MEA is toxic if inhaled.[3] Vapors are irritating to the mucous membranes and the respiratory tract.[3][5][6] Due to its high vapor density, vapors can accumulate in poorly ventilated areas, increasing the risk of acute exposure.[3][6]

-

Eye Contact: Direct contact causes serious, potentially irreversible eye damage.[1][3]

Chronic and Systemic Toxicity

Long-term or repeated exposure presents significant health risks, particularly concerning reproductive and developmental health.

-

Reproductive and Developmental Toxicity: MEA is classified as a Category 1B reproductive toxin, with evidence indicating it may damage fertility and harm an unborn child.[2][5] Laboratory studies have reported effects such as fetotoxicity and embryolethality.

-

Sensitization: It is a known skin sensitizer.[1][3] Initial exposure may not cause a reaction, but subsequent contact can trigger a severe allergic dermatitis in susceptible individuals.[3][6]

-

Mutagenicity: MEA is suspected of causing genetic defects (GHS Category 2).[3][5]

-

Carcinogenicity: Currently, this compound is not classified as a probable or confirmed human carcinogen by major bodies like IARC or NTP.[1] However, it is noteworthy that other acrylate monomers have been classified by IARC as "possibly carcinogenic to humans" (Group 2B), warranting a cautious approach.[7][8][9]

| Toxicological Endpoint | Value / Observation | Reference |

| Acute Oral Toxicity (LD50, rat) | 404 mg/kg | [1] |

| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage | [3] |

| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | [2][5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | [3][5] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [1][2][3] |

| Carcinogenicity (IARC, NTP) | Not classified as a carcinogen | [1] |

Physicochemical Properties and Associated Safety Implications

The physical and chemical properties of MEA are integral to its hazard profile and dictate the necessary safety precautions. For instance, its flammability, vapor density, and reactivity are key factors in determining safe handling and storage procedures.

| Property | Value | Safety Implication | Reference |

| Appearance | Clear, colorless liquid with a sharp, musty odor | The odor may provide some warning, but olfactory fatigue can occur. | [3] |

| Flash Point | 60 °C (140 °F) - closed cup | Combustible liquid. Requires control of ignition sources. | [1] |

| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | Relatively low volatility at room temperature, but vapor pressure increases with heat. | [3][6] |

| Vapor Density | 4.49 (Air = 1) | Vapors are much heavier than air and will accumulate in low-lying areas, posing an inhalation and fire risk. | [3][6] |

| Density | 1.013 g/cm³ at 20 °C | Denser than water. | [1][3] |

| Solubility in Water | 144 g/L at 20 °C | Soluble in water. This is relevant for spill cleanup and firefighting. | [1][6] |

| Reactivity | Sensitive to heat and light; may polymerize. Incompatible with strong oxidizing agents. | Requires stabilized storage away from heat, light, and incompatible materials to prevent hazardous reactions. | [6] |

A Systematic Approach to Exposure Control

Managing the risks associated with MEA requires a systematic application of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards. Relying solely on Personal Protective Equipment (PPE) is insufficient and should be considered the last line of defense.

Caption: Hierarchy of Controls applied to this compound.

-

Elimination/Substitution: The most effective control is to first question if MEA is essential for the experiment or if a less hazardous alternative could achieve the same scientific outcome.

-

Engineering Controls: If MEA must be used, physical isolation is paramount. All work must be conducted within a certified chemical fume hood to control toxic vapors.[2][5] Ensure ventilation systems are appropriate to prevent the accumulation of heavier-than-air vapors.[10]

-

Administrative Controls: Develop and strictly enforce Standard Operating Procedures (SOPs) for handling, storage, and waste disposal.[5] All personnel must receive documented, substance-specific training on the hazards of MEA and emergency procedures.[10] Designate specific areas for MEA use.

-

Personal Protective Equipment (PPE): PPE is mandatory and must be selected based on the specific hazards of MEA. This is not a substitute for engineering controls.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[1][11]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[12]

-

Skin and Body Protection: Wear a chemical-resistant lab coat or a disposable suit (e.g., Tyvek).[6][12] Do not wear shorts or open-toed shoes.

-

Respiratory Protection: When engineering controls may not be sufficient to maintain exposure below limits, or during certain high-risk procedures, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2][12] For emergency situations, a Self-Contained Breathing Apparatus (SCBA) is necessary.[6]

-

Standard Operating Procedure: Safely Handling and Dispensing MEA

This protocol provides a self-validating system for the safe handling of this compound in a laboratory setting. Adherence to each step is mandatory.

5.1 Pre-Operational Checks

-

Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

-